1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Description
1-(Tert-Butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a butyl substituent and carboxylic acid group at the 4-position. The Boc group serves as a protective moiety for the secondary amine in the piperidine ring, enhancing stability during synthetic processes . This compound is a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules where controlled amine reactivity is required. Piperidine scaffolds are prevalent in drug discovery due to their conformational flexibility and ability to interact with biological targets .
The carboxylic acid group at the 4-position allows for further functionalization, such as amide bond formation, making the compound a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
4-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5-11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXDMSFXHBZCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, primarily involving the Boc protecting group. Common reactions include:
Deprotection: The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction results in the formation of the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the specific functional groups present.
Major products formed from these reactions include the free amine and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Alkyl Substituents
- 4-Butyl (Target Compound) : The butyl chain increases lipophilicity (logP ~2.8 estimated), favoring passive diffusion across biological membranes. Steric bulk may slow reaction kinetics in nucleophilic substitutions compared to smaller alkyl groups .
- 4-Allyl (1-Boc-4-allyl-piperidine-4-carboxylic acid): The allyl group introduces unsaturation, enabling click chemistry or radical reactions.
- 4-Trifluoromethyl (1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid) : The electron-withdrawing CF₃ group enhances acidity of the carboxylic acid (pKa ~2.5 vs ~4.7 for butyl analog), affecting solubility and metal coordination properties .
Aryl and Heteroaryl Substituents
- 4-(4-Chlorophenyl) (1-Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid) : The chlorophenyl group introduces π-π stacking capabilities, beneficial for targeting aromatic residues in enzymes. However, it increases molecular weight (MW = 353.8 g/mol vs 297.3 g/mol for butyl analog) and may reduce solubility .
- 4-(Imidazol-1-yl) (1-Boc-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid) : The imidazole ring enables hydrogen bonding and metal coordination, useful in catalysis. However, it introduces basicity (pKa ~6.5 for imidazole), complicating purification .
Functionalized Substituents
- 4-((3-Methoxyphenyl)amino) (1-Boc-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid): The methoxy-aniline moiety provides a handle for electrophilic substitutions but may lead to oxidative metabolism via demethylation .
- 4-(Trifluoromethylbenzyl) (1-Boc-4-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid) : Combines lipophilicity (CF₃) and aromaticity, enhancing binding to hydrophobic enzyme pockets. MW = 413.4 g/mol, significantly higher than the butyl analog .
Carboxylic Acid Positional Isomerism
- 4-Carboxylic Acid (Target Compound) : The equatorial position of the carboxylic acid in piperidine (as confirmed by X-ray crystallography in ) facilitates hydrogen bonding in crystal lattices (density = 1.25 g/cm³) and interactions with polar targets.
- Melting point data suggest lower thermal stability (MP ~120°C vs ~145°C for 4-carboxylic analogs) .
Ring System Variations
- Piperidine vs Pyrrolidine : (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (pyrrolidine) has a smaller ring, increasing ring strain and reducing conformational flexibility. This may enhance target selectivity but limit adaptability in drug-receptor interactions .
Biological Activity
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid (CAS No. 225240-56-2) is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 225240-56-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in metabolic pathways, similar to other piperidine derivatives. Its structural characteristics allow it to bind effectively to active sites on these enzymes, thereby modulating their activity.
- Cellular Effects : Preliminary studies suggest that this compound can influence cellular processes such as apoptosis and cell proliferation. The specific pathways affected remain to be fully elucidated.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Some studies have shown that related compounds in the piperidine family possess antimicrobial effects against various bacterial strains, including Staphylococcus aureus. While direct evidence for this specific compound is limited, its structural analogs suggest potential efficacy.
- Anticancer Potential : Similar piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as inducing oxidative stress and inhibiting cell growth. The potential for this compound to exhibit similar properties warrants further investigation.
Table 1: Summary of Biological Activities
| Biological Activity | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | Preliminary | |
| Enzyme Inhibition | Hypothetical |
Case Study Analysis
A study focusing on the piperidine class revealed that compounds with similar structures often share common mechanisms of action, particularly in their ability to disrupt microbial cell walls and induce apoptosis in cancer cells. For instance, piperidine derivatives have been shown to interfere with the synthesis of peptidoglycan in bacterial cells, leading to cell lysis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The lipophilic nature of the tert-butoxycarbonyl group may enhance the compound's absorption through biological membranes. Studies on related compounds suggest that they are distributed widely within tissues, potentially accumulating in sites of action.
- Metabolism : Similar compounds undergo hydrolysis by carboxylesterases, leading to the formation of active metabolites that may contribute to their biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
